1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid
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Overview
Description
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Preparation Methods
The synthesis of 1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst to form 3-arylpiperidines .
Chemical Reactions Analysis
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to act as inhibitors of certain enzymes and receptors, thereby modulating biological processes . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-methylpiperidine-4-carboxylic acid: This compound has a similar piperidine structure but with a methyl group instead of a bromophenyl group.
1-(4-bromophenyl)piperidine: This compound has a similar structure but lacks the carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H16BrNO2 |
---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) |
InChI Key |
PALZHLUSBTVFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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